molecular formula C5H6F2 B14311862 1,1-Difluoropenta-1,4-diene CAS No. 113800-98-9

1,1-Difluoropenta-1,4-diene

Cat. No.: B14311862
CAS No.: 113800-98-9
M. Wt: 104.10 g/mol
InChI Key: XONBTODSDBPGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoropenta-1,4-diene is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a pentadiene structure. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoropenta-1,4-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,1-difluoro-2,5-dichloropentane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen chloride and formation of the diene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoropenta-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Hydrogen halides (e.g., HBr) in the presence of a catalyst.

    Diels-Alder Reaction: Dienophiles such as maleic anhydride under thermal conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Addition Reactions: Formation of halogenated alkenes.

    Diels-Alder Reactions: Formation of cyclohexene derivatives.

    Oxidation: Formation of epoxides.

    Reduction: Formation of alkanes.

Mechanism of Action

The mechanism of action of 1,1-difluoropenta-1,4-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds interact with electrophiles to form carbocation intermediates. These intermediates can then react with nucleophiles to form addition products . The presence of fluorine atoms can influence the reactivity and stability of the intermediates, leading to unique reaction pathways and products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoropenta-1,4-diene is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity compared to non-fluorinated dienes. The fluorine atoms can enhance the stability of intermediates and influence the selectivity of reactions, making it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

113800-98-9

Molecular Formula

C5H6F2

Molecular Weight

104.10 g/mol

IUPAC Name

1,1-difluoropenta-1,4-diene

InChI

InChI=1S/C5H6F2/c1-2-3-4-5(6)7/h2,4H,1,3H2

InChI Key

XONBTODSDBPGGG-UHFFFAOYSA-N

Canonical SMILES

C=CCC=C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.